1-Cyclohexyl-4-[(1-methylpyrrol-2-yl)methyl]piperazine
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Overview
Description
1-Cyclohexyl-4-[(1-methylpyrrol-2-yl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. It is known for its unique structural features, which include a cyclohexyl group, a piperazine ring, and a methylpyrrole moiety.
Preparation Methods
The synthesis of 1-Cyclohexyl-4-[(1-methylpyrrol-2-yl)methyl]piperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach includes the Ugi reaction, which is a multicomponent reaction that allows for the formation of complex molecules in a single step . Industrial production methods often involve the use of high-pressure reactors and specialized catalysts to ensure high yields and purity of the final product.
Chemical Reactions Analysis
1-Cyclohexyl-4-[(1-methylpyrrol-2-yl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be functionalized with different substituents.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions often involve controlled temperatures and pressures to optimize the yield and selectivity of the desired products.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound has been investigated for its interactions with biological macromolecules, including proteins and nucleic acids.
Industry: It is used in the production of pharmaceuticals and agrochemicals, where its unique structural features contribute to the efficacy and stability of the final products.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-4-[(1-methylpyrrol-2-yl)methyl]piperazine involves its interaction with specific molecular targets, such as sigma-2 receptors. These receptors are involved in various cellular processes, including cell proliferation and apoptosis. The compound’s binding to sigma-2 receptors can induce cell death in cancer cells through the production of mitochondrial superoxide radicals and activation of caspases . This pathway highlights the compound’s potential as a therapeutic agent in oncology.
Comparison with Similar Compounds
1-Cyclohexyl-4-[(1-methylpyrrol-2-yl)methyl]piperazine can be compared to other piperazine derivatives, such as:
Cariprazine: An atypical antipsychotic that acts as a dopamine D2 and D3 receptor partial agonist.
1-Cyclopentyl-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine: A structurally similar compound with different pharmacological properties.
The uniqueness of this compound lies in its specific structural features and its ability to interact with sigma-2 receptors, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H27N3 |
---|---|
Molecular Weight |
261.41 g/mol |
IUPAC Name |
1-cyclohexyl-4-[(1-methylpyrrol-2-yl)methyl]piperazine |
InChI |
InChI=1S/C16H27N3/c1-17-9-5-8-16(17)14-18-10-12-19(13-11-18)15-6-3-2-4-7-15/h5,8-9,15H,2-4,6-7,10-14H2,1H3 |
InChI Key |
QTUOFZODHWLJTI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1CN2CCN(CC2)C3CCCCC3 |
Origin of Product |
United States |
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